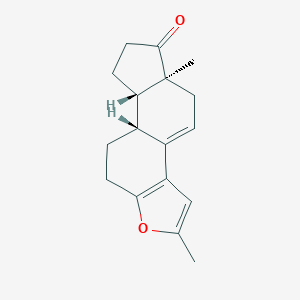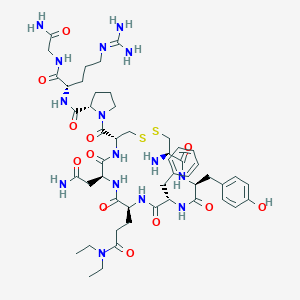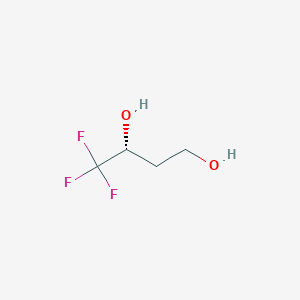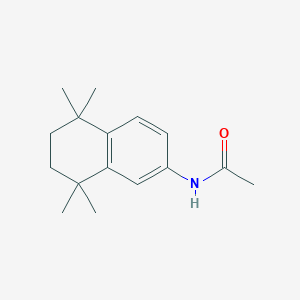
3-(2-Furyl)-DL-alanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)-DL-alanine methyl ester, also known as FMAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMAE is a derivative of the amino acid alanine and is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 3-(2-Furyl)-DL-alanine methyl ester is not well understood. However, studies have shown that 3-(2-Furyl)-DL-alanine methyl ester can act as a cysteine protease inhibitor and a histone deacetylase inhibitor. 3-(2-Furyl)-DL-alanine methyl ester has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-Furyl)-DL-alanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-Furyl)-DL-alanine methyl ester can inhibit the activity of cysteine proteases such as cathepsin B and L. 3-(2-Furyl)-DL-alanine methyl ester has also been shown to inhibit the activity of histone deacetylases such as HDAC1 and HDAC6. In vivo studies have shown that 3-(2-Furyl)-DL-alanine methyl ester can induce apoptosis in cancer cells and inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Furyl)-DL-alanine methyl ester has several advantages for lab experiments. It is easy to synthesize and purify, and its properties are well characterized. 3-(2-Furyl)-DL-alanine methyl ester is also stable under a wide range of conditions. However, 3-(2-Furyl)-DL-alanine methyl ester has some limitations. It is not very soluble in organic solvents, which can limit its use in some experiments. 3-(2-Furyl)-DL-alanine methyl ester is also relatively expensive compared to other amino acid derivatives.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Furyl)-DL-alanine methyl ester. One direction is the synthesis of novel compounds based on 3-(2-Furyl)-DL-alanine methyl ester for drug discovery. Another direction is the development of new methods for the synthesis of 3-(2-Furyl)-DL-alanine methyl ester and its derivatives. The use of 3-(2-Furyl)-DL-alanine methyl ester as a probe for the study of enzyme activity and protein-protein interactions is another promising direction. Finally, the development of new applications for 3-(2-Furyl)-DL-alanine methyl ester in material science, such as the synthesis of biodegradable polymers, is an exciting area of research.
Synthesemethoden
3-(2-Furyl)-DL-alanine methyl ester can be synthesized using various methods, including the reaction of 2-furoyl chloride with alanine methyl ester in the presence of a base such as triethylamine. Another method involves the reaction of 2-furoic acid with alanine methyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of 3-(2-Furyl)-DL-alanine methyl ester using these methods ranges from 25% to 70%.
Wissenschaftliche Forschungsanwendungen
3-(2-Furyl)-DL-alanine methyl ester has been extensively studied for its potential applications in various fields, including drug discovery, chemical biology, and material science. In drug discovery, 3-(2-Furyl)-DL-alanine methyl ester has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. 3-(2-Furyl)-DL-alanine methyl ester has also been used as a probe to study the activity of enzymes such as cysteine proteases and histone deacetylases. In material science, 3-(2-Furyl)-DL-alanine methyl ester has been used as a monomer for the synthesis of biodegradable polymers.
Eigenschaften
CAS-Nummer |
127090-56-6 |
|---|---|
Produktname |
3-(2-Furyl)-DL-alanine methyl ester |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl 2-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3 |
InChI-Schlüssel |
RGZJZYPBZXARCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=CO1)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CO1)N |
Synonyme |
2-FURANALANINE METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



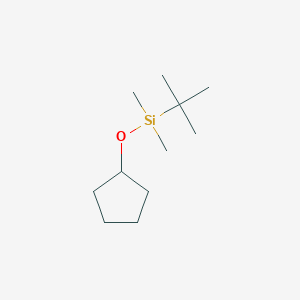


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

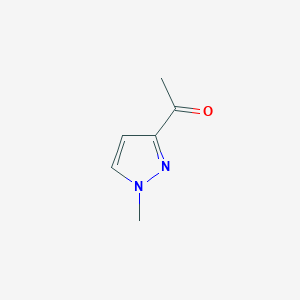
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
